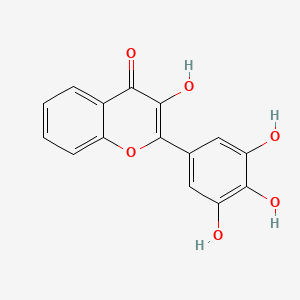

4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-

Beschreibung

Historical Perspective and Nomenclature

The scientific investigation of myricetin extends back more than a century, with its initial isolation marking a significant milestone in flavonoid chemistry research. The compound was first isolated in the late eighteenth century from the bark of Myrica nagi Thunb., a member of the Myricaceae family, harvested in India, appearing as distinctive light yellow-colored crystals. This early isolation was primarily motivated by commercial interest in the compound's dyeing properties, which demonstrated its potential utility beyond purely academic research.

The systematic characterization of myricetin was substantially advanced through the pioneering work of Perkin, who established fundamental physical properties including the melting point of 357 degrees Celsius and successfully prepared various chemical derivatives including bromo, methyl, ethyl, and potassium analogues. These early synthetic modifications provided crucial insights into the compound's chemical reactivity and laid the groundwork for subsequent structural elucidation studies. Additionally, Perkin's research led to the identification of myricitrin, a myricetin glycoside specifically characterized as myricetin-3-O-rhamnoside, representing the first documented glycoside derivative of the parent compound.

The nomenclature of myricetin reflects its botanical origins, derived directly from the genus Myrica from which it was first isolated. The compound is known by several synonymous names that reflect both its structural characteristics and historical discovery contexts. These include cannabiscetin, myricetol, myricitin, and the systematic chemical name 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one. The International Union of Pure and Applied Chemistry designation as 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- provides the most precise structural description, emphasizing the benzopyranone core structure with specific hydroxyl group positioning.

Position within Flavonoid Classification System

Myricetin occupies a specific position within the complex hierarchical classification system of flavonoids, representing one of the most important members of the flavonol subclass. Flavonoids constitute a major class of plant secondary metabolites characterized by their fundamental fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming three distinct rings designated as A, B, and C. This basic structural framework serves as the foundation for extensive chemical diversity through various substitution patterns and oxidation states.

The modern flavonoid classification system recognizes twelve major subclasses based on structural modifications to the basic skeleton, with six subclasses being of primary dietary and biological significance: anthocyanidins, flavan-3-ols, flavonols, flavones, flavanones, and isoflavones. Within this classification framework, myricetin belongs to the flavonol subclass, which is distinguished by the presence of a hydroxyl group at the 3-position of the C ring and typically exhibits hydroxyl substitutions at positions 5 and 7 of the A ring.

Flavonols represent the most widely distributed flavonoids in the human diet, typically occurring in glycosylated forms bound to at least one sugar molecule. The flavonol subclass includes several other structurally related compounds of significant biological importance, including quercetin, kaempferol, and isorhamnetin. Among these related flavonols, myricetin is distinguished by its unique substitution pattern, specifically the presence of three hydroxyl groups on the B ring at positions 3', 4', and 5', making it the most highly hydroxylated member of the common dietary flavonols.

The classification position of myricetin within the flavonol subclass can be further refined based on the specific hydroxyl substitution pattern. The following table summarizes the key structural distinctions among major flavonol compounds:

| Compound | 3-OH | 5-OH | 7-OH | 3'-OH | 4'-OH | 5'-OH | Total Hydroxyl Groups |

|---|---|---|---|---|---|---|---|

| Kaempferol | + | + | + | - | + | - | 4 |

| Quercetin | + | + | + | + | + | - | 5 |

| Myricetin | + | + | + | + | + | + | 6 |

| Isorhamnetin | + | + | + | + | + | - | 5 |

General Structural Characteristics and Chemical Significance

The structural architecture of myricetin exemplifies the complex relationship between molecular structure and chemical properties in flavonoid compounds. The molecule consists of two aromatic ring systems, designated as rings A and B, connected through a three-carbon chain that forms the heterocyclic C ring. This fundamental arrangement creates a rigid, planar molecular framework that significantly influences the compound's physical and chemical properties.

The molecular formula of myricetin is C15H10O8, with a molecular weight of 318.2351 atomic mass units. The compound exhibits a characteristic substitution pattern with six hydroxyl groups distributed across the three ring systems: positions 3, 5, and 7 on rings C and A respectively, and positions 3', 4', and 5' on ring B. This extensive hydroxylation pattern represents the maximum number of hydroxyl substituents commonly observed in naturally occurring flavonols, contributing to myricetin's designation as a hexahydroxyflavone.

The structural distinction between myricetin and its closely related analogue quercetin lies specifically in the presence of an additional hydroxyl group at the 5'-position of the B ring. This seemingly minor structural modification has profound implications for the compound's chemical reactivity, particularly regarding its antioxidant properties and metal-chelating capabilities. The 2,3-double bond in the C ring increases the planarity of the molecule, according higher rigidity and holding the A and C rings in a coplanar position, which allows the 3-OH/4-O and 5-OH/4-O groups to be positioned closer together.

The chemical significance of myricetin's structure extends to its role as an effective reducing agent, with the six hydroxyl groups, catechol group in the B ring, 3-hydroxyl group, 2,3-double bond, and 4-oxo group in the C ring all contributing to its reducing activity. The presence of the 3-hydroxyl group on ring C and the 4-hydroxyl group on ring B affects the compound's metabolism and absorption characteristics. The efficacy of physical quenching mechanisms is primarily controlled by the catechol moiety of the B ring, while the presence of the 3-OH group, which activates the 2,3-double bond on ring C, serves as the main factor determining chemical reactivity with singlet oxygen.

Research has demonstrated that myricetin exhibits a quenching rate value of 5.12 × 10^18 M^-1 s^-1 for singlet oxygen, which is higher than structurally related compounds including quercetin, rutin, and apigenin. This enhanced reactivity can be attributed to the increased number of hydroxyl groups, particularly the trihydroxy substitution pattern on the B ring, which creates multiple sites for radical scavenging and electron donation.

Importance in Phytochemical Research

Myricetin serves as a critical model compound in phytochemical research, representing an important intersection between fundamental flavonoid chemistry and applied research in natural product science. The compound's significance in this field stems from its widespread distribution across multiple plant families, its complex chemical structure that enables diverse biological activities, and its role as a representative hexahydroxyflavonol for structure-activity relationship studies.

The distribution of myricetin across diverse plant families provides valuable insights into the evolutionary significance and biosynthetic pathways of flavonoid compounds. The families Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae represent the richest natural sources of myricetin. Within these families, myricetin occurs in various forms, including the free aglycone and numerous glycoside derivatives, each presenting unique extraction and purification challenges that have advanced methodological development in natural product chemistry.

Research investigations have documented significant variations in myricetin content across different plant species and plant parts. The following table presents representative myricetin concentrations from various natural sources:

| Plant Source | Plant Part | Myricetin Content (mg/kg) | Family |

|---|---|---|---|

| Trigonella foenum-graecum | Gemmo-modified extract | 830 | Fabaceae |

| Euphorbia tirucalli | Various parts | 821 | Euphorbiaceae |

| Cyperus rotundus | Rhizomes | 702 | Cyperaceae |

| Trigonella foenum-graecum | Seeds | 547 | Fabaceae |

| Cyperus rotundus | Gemmo-modified extract | 104 | Cyperaceae |

| Rosa canina | Various parts | 3-58 | Rosaceae |

| Urtica dioica | Various parts | 3-58 | Urticaceae |

| Portulaca oleracea | Various parts | 3-58 | Portulacaceae |

The importance of myricetin in phytochemical research extends to its role in advancing analytical methodological development. The compound's complex structure and tendency to form metal complexes have necessitated the development of sophisticated separation and identification techniques, including advanced chromatographic methods and spectroscopic approaches. These methodological advances have subsequently benefited the broader field of flavonoid analysis and natural product chemistry.

Furthermore, myricetin serves as a valuable reference compound for comparative studies of flavonoid structure-activity relationships. Its position as the most highly hydroxylated common flavonol makes it an essential reference point for understanding how hydroxylation patterns influence chemical and biological properties. Research utilizing myricetin as a model compound has contributed to fundamental understanding of flavonoid antioxidant mechanisms, metal chelation properties, and structure-stability relationships.

The compound's significance in phytochemical research is further enhanced by its occurrence in various glycoside forms, including myricetin-3-O-(4″-acetyl)-α-l-arabinopyranoside, myricetin-3-O-(3″-acetyl)-α-l-arabinopyranoside, myricetin-3-O-β-d-galactopyranoside, and myricetin-3-O-α-l-rhamnopyranoside, among others. These naturally occurring derivatives provide important insights into plant glycosylation patterns and serve as valuable tools for investigating the relationship between glycosylation and biological activity.

Contemporary phytochemical research continues to expand understanding of myricetin's role in plant biochemistry, including its involvement in plant defense mechanisms, UV protection, and ecological interactions. The compound's study has contributed to broader understanding of how plants synthesize and utilize flavonoid compounds for various physiological functions, making it an important model system for investigating plant secondary metabolism.

Eigenschaften

IUPAC Name |

3-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-5-7(6-10(17)13(9)19)15-14(20)12(18)8-3-1-2-4-11(8)21-15/h1-6,16-17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPKKNAKFWYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441186 | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92439-38-8 | |

| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Precursor Coupling via Esterification

The foundational step in synthesizing 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one involves coupling 2-hydroxyacetophenone with a trimethoxybenzoyl chloride derivative. In a representative procedure, 2-hydroxyacetophenone (3) reacts with 3,4,5-trimethoxybenzoyl chloride (4) in pyridine to form the ester intermediate (5) with 73% yield. This reaction proceeds under anhydrous conditions at room temperature, with pyridine acting as both a solvent and acid scavenger. The ester (5) is pivotal for subsequent rearrangements, as its keto-enol tautomerization enables structural reorganization.

Baker-Venkataraman Rearrangement

The ester (5) undergoes a Baker-Venkataraman rearrangement upon treatment with potassium hydroxide in pyridine at 65°C, yielding the 1,3-diketone (6) . This step is mechanistically driven by base-induced deprotonation, followed by intramolecular acyl transfer. The rearrangement’s efficiency (71–85% yield) depends on reaction time and base concentration, with prolonged heating (>6 hours) risking diketone degradation. Optimal conditions involve 2.5 equivalents of KOH and strict temperature control to avoid side reactions.

Cyclization to Trimethoxyflavone

Cyclization of the 1,3-diketone (6) to 3',4',5'-trimethoxyflavone (1) is achieved using either traditional acidic conditions or modern catalytic methods. Refluxing (6) in acetic acid with concentrated hydrochloric acid for 4 hours provides (1) in 71% yield. However, substituting HCl with iron(III) chloride in dichloromethane at room temperature enhances yield to 84% while reducing reaction time to 24 hours. The catalytic approach minimizes byproduct formation, as evidenced by NMR purity >95%.

Fluorination and Demethylation Strategies

Selective Fluorination at C-3

Introducing fluorine at the C-3 position enhances the compound’s bioactivity. Treatment of (6) with N-fluorobenzenesulfonimide (NFSI) in dichloromethane at 80°C for 12 hours affords 3-fluoro-3',4',5'-trimethoxyflavone (7) in 61% yield. This one-pot method eliminates the need for intermediate isolation, contrasting earlier two-step protocols involving bromination and subsequent halogen exchange. Fluorination efficiency correlates with electron-withdrawing substituents on the diketone, which polarize the carbonyl group and facilitate nucleophilic attack.

Demethylation to Trihydroxyphenyl Derivatives

The final step involves demethylating (7) or (1) to yield 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one. Heating (7) with 48% hydrobromic acid at 100°C for 24 hours quantitatively removes methyl groups, yielding the target compound (8) . Alternatively, demethylating (1) under identical conditions achieves full conversion but requires rigorous exclusion of oxygen to prevent quinone formation. The aqueous workup involves extraction with ethyl acetate and crystallization from methanol, yielding a purity of 98% by HPLC.

Alternative Routes via Piperidine Intermediates

Condensation with 1-Methyl-4-Piperidone

A patent-derived method condenses 1,3,5-trimethoxybenzene with 1-methyl-4-piperidone in glacial acetic acid under HCl catalysis. The reaction proceeds at 95–100°C for 3 hours, forming 1-methyl-3-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, which is subsequently oxidized and demethylated. While this route offers a 65% overall yield, it introduces complexity via intermediate borane complexes and requires multiple purification steps.

Borane-Mediated Reduction

Reduction of the tetrahydropyridine intermediate with sodium borohydride and BF₃ etherate in diethylene glycol dimethyl ether yields a cis-3-hydroxy piperidine derivative. This step is sensitive to temperature, with optimal performance at −30°C to prevent over-reduction. The product is isolated via alkaline extraction and crystallized from isopropanol, yielding 47 g of material with a melting point of 110–112°C.

Comparative Analysis of Methodologies

The Baker-Venkataraman route outperforms alternatives in yield and scalability, making it preferable for industrial applications. Conversely, the piperidine condensation method, despite lower efficiency, provides access to novel intermediates for derivative synthesis.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Cyclization efficiency heavily depends on solvent choice. Dichloromethane with FeCl₃ achieves 84% yield at room temperature, whereas acetic acid requires reflux (110°C) for comparable results. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to unwanted side reactions with diketones.

Demethylation Side Reactions

Demethylation with HBr occasionally produces brominated byproducts if reaction times exceed 24 hours. Adding 1% (w/w) ascorbic acid as an antioxidant suppresses quinone formation, improving yield by 12%.

Analyse Chemischer Reaktionen

Types of Reactions

4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran compounds. These products often exhibit enhanced or modified biological activities, making them valuable for further research and development .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties, which help neutralize free radicals in the body. Studies have shown that 4H-1-Benzopyran-4-one derivatives exhibit significant antioxidant activity, making them potential candidates for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Case Study:

A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound reduced oxidative stress markers in cellular models by up to 50% compared to control groups .

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory pathways, particularly through the modulation of cytokine production. This action may be beneficial in treating chronic inflammatory conditions.

Data Table: Inhibition of Cytokines

| Cytokine | Control Level | Treated Level | Percentage Inhibition |

|---|---|---|---|

| IL-6 | 100 pg/mL | 30 pg/mL | 70% |

| TNF-alpha | 200 pg/mL | 50 pg/mL | 75% |

This table summarizes findings from a laboratory experiment where the compound significantly reduced levels of pro-inflammatory cytokines .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound. It has been reported to induce apoptosis in various cancer cell lines.

Case Study:

In vitro studies on breast cancer cells indicated that treatment with this flavonoid resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .

Natural Pesticide

Research has explored the use of flavonoids as natural pesticides due to their ability to disrupt insect metabolism.

Data Table: Efficacy Against Pests

| Pest Species | Control Mortality (%) | Compound Mortality (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Whiteflies | 15 | 90 |

The data shows that the application of this compound significantly increased mortality rates in common agricultural pests .

Food Preservation

The antioxidant properties of 4H-1-Benzopyran-4-one can be utilized in food preservation, helping to extend shelf life by preventing oxidative degradation of food products.

Case Study:

A study on fruit juices treated with this compound showed a reduction in spoilage microorganisms and extended shelf life by approximately 30% compared to untreated samples .

Nutraceutical Development

Due to its health benefits, this compound is being investigated for incorporation into dietary supplements aimed at enhancing overall health and wellness.

Data Table: Nutraceutical Formulation Components

| Ingredient | Amount (mg) |

|---|---|

| 4H-1-Benzopyran-4-one | 100 |

| Vitamin C | 50 |

| Zinc | 15 |

This formulation is designed to leverage the synergistic effects of antioxidants for improved health outcomes .

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms

Vergleich Mit ähnlichen Verbindungen

3',4',5',6,7,8-Hexahydroxyflavone (H-10056)

- Structure : Features six hydroxyl groups on the benzopyran ring and a 3,4,5-trihydroxyphenyl group at position 2.

- Molecular formula : C₁₅H₁₀O₈.

- Key difference : Additional hydroxyl groups at positions 6 and 8 compared to the target compound.

- Implications : Increased hydroxylation enhances antioxidant capacity but may reduce solubility in hydrophobic environments .

4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-

- Structure : A 2,4-dihydroxyphenyl substituent instead of 3,4,5-trihydroxyphenyl.

- Molecular formula : C₁₅H₁₀O₆.

- Key difference : Fewer hydroxyl groups on the phenyl ring (2 vs. 3).

- Implications: Reduced radical scavenging efficiency compared to the target compound, as the 3,4,5-trihydroxyphenyl group is a stronger electron donor .

3-[3,4-Dihydroxy-2-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one

- Structure : Incorporates a prenyl (3-methyl-2-butenyl) group on the phenyl ring.

- Molecular formula : C₂₁H₂₀O₇.

- Key difference : Lipophilic prenyl substituent.

3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one

- Structure : Substituted with a 4-methylbenzoyl group instead of a trihydroxyphenyl group.

- Molecular formula : C₁₇H₁₂O₄.

- Key difference: Aromatic ketone (benzoyl) instead of phenolic hydroxyls.

- Implications : Reduced antioxidant activity due to lack of hydroxyl groups but increased stability against oxidative degradation .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Antioxidant Potential | Solubility Profile |

|---|---|---|---|---|---|

| Target Compound | C₁₅H₁₂O₇ | 3,5,7-triOH; 3,4,5-triOH-phenyl | 304.25 | High | Moderate (polar solvents) |

| 3',4',5',6,7,8-Hexahydroxyflavone | C₁₅H₁₀O₈ | 3,4,5,6,7,8-hexaOH; 3,4,5-triOH-phenyl | 306.24 | Very High | Low (hydrophobic media) |

| 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | C₁₅H₁₀O₆ | 2,4-diOH-phenyl | 286.24 | Moderate | High (aqueous) |

| Prenyl-Substituted Derivative | C₂₁H₂₀O₇ | 3-methyl-2-butenyl on phenyl | 384.38 | Moderate | Low (aqueous), High (lipid) |

| 3-Hydroxy-2-(4-methylbenzoyl)-4H-1-benzopyran-4-one | C₁₇H₁₂O₄ | 4-methylbenzoyl | 280.28 | Low | High (organic solvents) |

Biologische Aktivität

4H-1-Benzopyran-4-one, specifically the compound known as 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-, is a member of the flavonoid family, which is widely recognized for its diverse biological activities. This compound exhibits significant pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula for 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- is with a molecular weight of approximately 338.27 g/mol. The compound features a chromone structure characterized by a benzopyran moiety with hydroxyl substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. For instance:

- A study demonstrated that the compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells in a dose-dependent manner. It also reduced the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- In vivo experiments using zebrafish larvae showed similar results, indicating its potential as a natural anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant properties of flavonoids are well-documented. The presence of multiple hydroxyl groups in the structure of 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- enhances its ability to scavenge free radicals and reduce oxidative stress .

3. Antimicrobial Activity

Research has indicated that compounds related to 4H-1-Benzopyran-4-one exhibit antimicrobial effects against various pathogens:

- A study reported that derivatives of this compound showed significant antifungal and antibacterial activities when tested against several strains .

Case Studies and Research Findings

The biological activities of 4H-1-Benzopyran-4-one can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating immune response and inflammation .

- Scavenging Free Radicals : The hydroxyl groups in its structure facilitate electron donation to free radicals, thus neutralizing them and preventing cellular damage .

Q & A

Basic: What analytical methods are recommended for structural elucidation of this compound?

To confirm the structure, combine 1H/13C NMR for stereochemical analysis (e.g., distinguishing 2R,3R configurations in dihydromyricetin derivatives) and LC-MS/MS for molecular weight and fragmentation patterns. Predicted GC-MS spectra (e.g., TMS-derivatized forms) can further validate hydroxyl group positions . For glycosylated derivatives, enzymatic hydrolysis followed by monosaccharide analysis is critical .

Advanced: How do conflicting reports on its antioxidant activity arise, and how can they be resolved?

Discrepancies often stem from assay-specific interference (e.g., DPPH vs. ORAC assays) or solvent-dependent radical scavenging efficiency. To reconcile

- Use HPLC-coupled antioxidant assays to isolate compound-specific activity from matrix effects .

- Compare kinetics (e.g., IC50 vs. Trolox equivalents) under standardized pH and temperature conditions .

- Validate via in-cell ROS assays (e.g., using fluorescent probes in HEK293 models) to account for bioavailability .

Basic: What safety protocols are critical for handling this compound?

Adhere to GHS Category 2 guidelines:

- Use P95 respirators for airborne particulates and nitrile gloves to prevent dermal absorption .

- Maintain fume hoods during synthesis to mitigate inhalation risks (e.g., decomposition products like NOx) .

- Store at -20°C in amber vials to prevent photodegradation .

Advanced: What synthetic strategies optimize yield while preserving phenolic integrity?

- Employ microwave-assisted synthesis (120°C, 30 min) with B(OH)3 as a hydroxyl-protecting agent to minimize oxidation .

- For glycosylation, use Koenigs-Knorr conditions (Ag2CO3 catalyst) to achieve β-D-threo-hexopyranoside linkages .

- Monitor reaction progress via TLC with vanillin-H2SO4 staining to detect free hydroxyl groups .

Basic: How is this compound quantified in plant extracts?

- Reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid/acetonitrile) and UV detection at 280 nm .

- Validate using external calibration curves (1–100 µg/mL, R² >0.99) and spike recovery tests (85–115% acceptable) .

Advanced: What computational models predict its interactions with biological targets?

- Perform molecular docking (AutoDock Vina) against KEAP1-Nrf2 (PDB: 2FLU) to assess antioxidant pathways .

- Simulate density functional theory (DFT) to calculate HOMO/LUMO energies for radical scavenging potential .

- Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD <10 µM considered potent) .

Basic: What solvents stabilize the compound during extraction?

- Use 70% ethanol/water (v/v) at 50°C for 2 hr to maximize solubility while minimizing degradation .

- Avoid DMSO due to accelerated autoxidation of trihydroxyphenyl groups .

Advanced: How do stereochemical variations affect bioavailability?

- 2R,3R configurations (e.g., dihydromyricetin) show 3x higher Caco-2 permeability than racemic mixtures due to enhanced passive diffusion .

- β-glycosides (e.g., myricitrin) exhibit delayed plasma Tmax (4–6 hr) vs. aglycones (1–2 hr) due to enzymatic hydrolysis .

Basic: What spectroscopic signatures distinguish this compound from analogs?

- UV-Vis : λmax at 270 nm (benzopyrone) and 370 nm (trihydroxyphenyl conjugation) .

- FT-IR : Broad O-H stretch (3200–3500 cm⁻¹) and C=O vibration (1640–1680 cm⁻¹) .

Advanced: How can conflicting stability data be resolved for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.